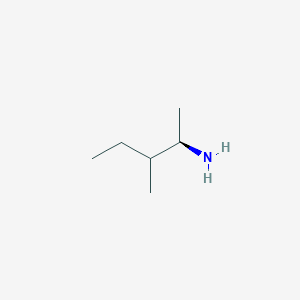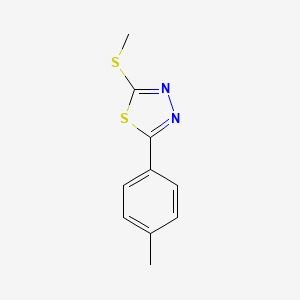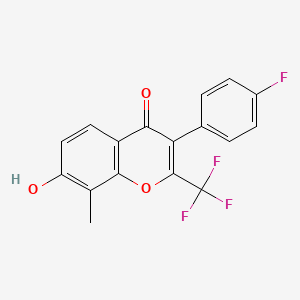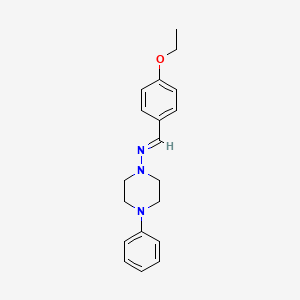![molecular formula C44H26O12 B11965366 3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)
3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) is a complex organic compound with the molecular formula C44H26O12 and a molecular weight of 746.691 g/mol This compound is known for its unique structure, which includes four hydroxycoumarin units linked to a central phenylenedimethylidyne core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) typically involves the condensation of 4-hydroxycoumarin with aromatic aldehydes. One efficient method uses nano silica chloride as a catalyst in dry dichloromethane (CH2Cl2), yielding high to excellent results . The reaction is carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) involves its interaction with various molecular targets and pathways. The hydroxycoumarin units can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A simpler compound with similar anticoagulant properties.
Bis(4-hydroxycoumarin) derivatives: Compounds with two hydroxycoumarin units, often used in similar applications.
Uniqueness
3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) is unique due to its complex structure, which includes four hydroxycoumarin units.
Properties
Molecular Formula |
C44H26O12 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
3-[[4-[bis(4-hydroxy-2-oxochromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C44H26O12/c45-37-23-9-1-5-13-27(23)53-41(49)33(37)31(34-38(46)24-10-2-6-14-28(24)54-42(34)50)21-17-19-22(20-18-21)32(35-39(47)25-11-3-7-15-29(25)55-43(35)51)36-40(48)26-12-4-8-16-30(26)56-44(36)52/h1-20,31-32,45-48H |
InChI Key |
BXKKDJUEVYKLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)C(C4=C(C5=CC=CC=C5OC4=O)O)C6=C(C7=CC=CC=C7OC6=O)O)C8=C(C9=CC=CC=C9OC8=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3,4-dimethoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965307.png)
![4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965313.png)
![3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B11965319.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B11965320.png)
![Benzyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965325.png)


![4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B11965337.png)




